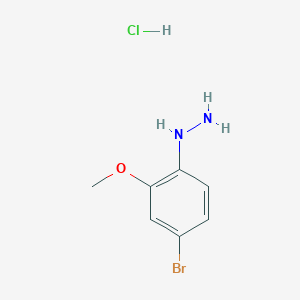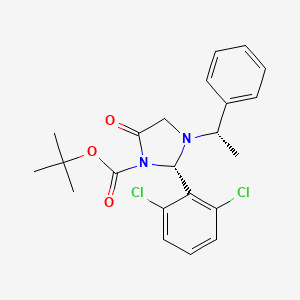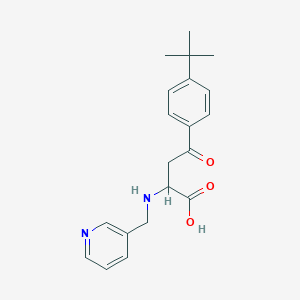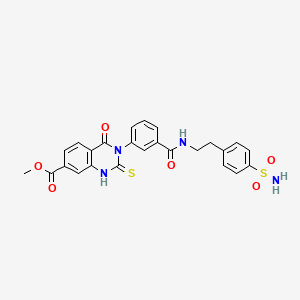![molecular formula C19H15ClN4O2S B2411263 (2E)-[2-(5-Chlor-2-methoxyphenyl)hydrazinyliden][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethannitril CAS No. 477287-49-3](/img/structure/B2411263.png)
(2E)-[2-(5-Chlor-2-methoxyphenyl)hydrazinyliden][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethannitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
(a) Antibakterielle Mittel und Pestizide: 5-Chlor-2-pentanon (5C2P), ein Derivat der in Frage stehenden Verbindung, findet breite Anwendung in der pharmazeutischen und agrochemischen Industrie. Es dient als Vorläufer für verschiedene antibakterielle Mittel und Pestizide . Besonders hervorzuheben ist:
Chemische Synthese
(b) Chlorierungsreagenz: Die Verbindung kann als Chlorierungsreagenz verwendet werden. So wird beispielsweise 3-Acetyl-1-propanol in einem katalytischen Verfahren unter Verwendung von Bis(trichlormethyl)carbonat (Triphosgen, BTC) als effiziente Chlorquelle zu 5C2P umgesetzt. Die Ausbeute an 5C2P kann unter optimierten Bedingungen bis zu 97,93% erreichen .
Materialwissenschaft
© Korrosionsschutz: Obwohl es nicht direkt mit der Verbindung selbst zusammenhängt, bietet die Forschung zu 5-Chlor-2-methyl-4-isothiazolin-3-on (CMIT) Einblicke in den Korrosionsschutz. CMIT, ein Derivat von 5C2P, reduziert die Korrosionsrate von Aluminiumlegierungen durch Bildung einer Oxidschicht auf ihrer Oberfläche .
Heterocyclische Chemie
(d) Chroman-4-on-Gerüst: Die Struktur der Verbindung enthält ein Chroman-4-on-Gerüst, das zu den sauerstoffhaltigen Heterocyclen gehört. Chroman-4-on-Derivate dienen als Bausteine für verschiedene medizinische Verbindungen und zeigen bemerkenswerte biologische und pharmazeutische Aktivitäten .
Strukturanalyse
(e) Verwandte Verbindungen: Die Strukturanalyse der Verbindung ist Teil laufender Forschungsarbeiten zu ähnlichen Verbindungen. Frühere Studien haben verwandte Derivate wie 1-Chlor-1-[(4-methoxyphenyl)hydrazinyliden]propan-2-on untersucht .
Wirkmechanismus
Target of Action
The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in the generation of thrombin, which is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
The compound acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, consequently, fibrin .
Pharmacokinetics
It is known that the compound has good bioavailability and is highly selective . It is also known that the compound has multiple elimination pathways, making it potentially suitable for use in patients with liver or kidney impairment .
Result of Action
The inhibition of Factor Xa by the compound leads to a reduction in thrombin generation and fibrin clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other medications, and individual patient factors such as age, weight, and health status
Eigenschaften
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADDORKVOBTZLW-LFVJCYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)


![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

